1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-phenyl-1-(2,4,6-trimethylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-11-14(2)17(15(3)12-13)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZDRQVKLJMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydroimidazole Core
The 4,5-dihydro-1H-imidazole scaffold is typically synthesized via cyclocondensation reactions between ethylenediamine derivatives and carbonyl compounds. For example, phenylglyoxal reacts with ethylenediamine in ethanol under reflux to yield 2-phenyl-4,5-dihydro-1H-imidazole. This method leverages the nucleophilic attack of the diamine on the carbonyl groups, followed by dehydration to form the five-membered ring.
Optimization of Cyclization Conditions
Reaction parameters such as solvent polarity, temperature, and catalyst presence significantly impact yields. In a protocol adapted from Ishihara et al., tert-butyl alcohol and potassium carbonate facilitate the cyclization of 2-phenyl-1H-imidazole-4-carbaldehyde with ethan-1,2-diamine, achieving a 30% yield of the dihydroimidazole intermediate. Alternative methods employ formamide as both solvent and reactant, promoting cyclization at elevated temperatures (75–80°C).
Sulfonylation of Pre-formed Dihydroimidazole Intermediates
Sulfonyl Chloride-Based Functionalization
The mesitylsulfonyl group is introduced via nucleophilic substitution at the imidazole’s NH group. A representative procedure involves treating 2-phenyl-4,5-dihydro-1H-imidazole with mesitylsulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature. Purification via column chromatography (ethyl acetate/hexane) yields the sulfonylated product.
Reaction Mechanism and Byproduct Control
The sulfonylation follows a two-step mechanism: (1) deprotonation of the imidazole NH by Et₃N, and (2) nucleophilic attack on the electrophilic sulfur of mesitylsulfonyl chloride. Over-sulfonylation is mitigated by stoichiometric control, as the dihydroimidazole contains only one reactive NH site.
Alternative Sulfonylation Agents
Aminooxysulfonic acid (HOSA) has been utilized in DMF to generate sulfonate intermediates, which are subsequently hydrolyzed with NaOH to yield sulfonamides. While this method avoids sulfonyl chlorides, it requires stringent anhydrous conditions and extended reaction times (18–24 h).
Integrated Synthesis via Imidazoline Intermediate
Staudinger-Type Reactions
A phosphine-mediated approach adapts methods from fluorinated imidazoline synthesis. Here, mesitylsulfonylacetic acid reacts with N-phenylethylenediamine in the presence of triphenylphosphine (Ph₃P) and carbon tetrachloride (CCl₄). The mixture is refluxed under nitrogen, facilitating the formation of the mesitylsulfonyl-imidazoline core. This one-pot method simplifies purification but necessitates careful control of reagent ratios to prevent phosphine oxide byproducts.
Grignard Reagent-Assisted Cyclization
Adapting patent WO2009071584A1, a Grignard reagent (e.g., isopropylmagnesium chloride) reacts with a trityl-protected imidazole precursor in THF. Subsequent quenching with mesitylsulfonyl chloride and formamide cyclization at 75°C yields the target compound. This route achieves higher regioselectivity but requires multiple protection/deprotection steps.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Considerations
Ring Conformation and Sulfonyl Orientation
X-ray crystallography of analogous sulfonamides reveals that the mesitylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes with the phenyl substituent. This stereoelectronic preference is critical for biological activity, as confirmed by DFT calculations.
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacological applications:
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes findings from various studies:
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | E. coli | 15 mm |
| This compound | S. aureus | 18 mm |
These results indicate the potential for developing new antimicrobial agents based on this compound .
Anticonvulsant Properties
The compound has been studied for its anticonvulsant effects, particularly as a non-competitive antagonist of AMPA receptors. This activity suggests potential applications in treating epilepsy and other seizure disorders. A recent study highlighted its efficacy compared to traditional anticonvulsants .
Antihypertensive Activity
In vivo studies have indicated that imidazole derivatives can exhibit antihypertensive effects. For example, compounds similar to this compound were evaluated for their ability to lower blood pressure in rat models, showing promising results that warrant further investigation.
| Compound | Effect on Blood Pressure (mmHg) |
|---|---|
| This compound | Reduction by 20 mmHg |
This highlights the compound's potential role in cardiovascular therapies .
Case Studies
Several case studies have documented the synthesis and application of related imidazole compounds:
Case Study 1: Antimicrobial Efficacy
In a study conducted by Jain et al., various derivatives were synthesized and tested against common bacterial strains. The most effective derivative exhibited a significant zone of inhibition against Bacillus subtilis, indicating the potential for developing new antibiotics based on imidazole scaffolds .
Case Study 2: Anticonvulsant Screening
A comprehensive screening of imidazole derivatives demonstrated that certain modifications enhanced anticonvulsant activity significantly. The study utilized animal models to assess efficacy and safety profiles, paving the way for clinical trials .
Mechanism of Action
The mechanism of action of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues of Sulfonated Imidazolines
Table 1: Structural Comparison of Sulfonated 4,5-Dihydro-1H-Imidazole Derivatives
Key Observations:
- Steric Effects : The mesitylsulfonyl group (2,4,6-trimethyl) imposes greater steric bulk compared to simpler phenyl () or methoxy-substituted () sulfonyl groups. This may reduce enzymatic degradation or alter binding pocket interactions.
- Electronic Properties : Methoxy and fluoro substituents () introduce electron-withdrawing or donating effects, modulating the sulfonyl group's electrophilicity.
Insights:
- Pharmacophore Compatibility : The 4,5-dihydro-1H-imidazole core is critical for α₂-adrenergic receptor binding, as seen in clonidine and brimonidine . Sulfonyl modifications (e.g., mesityl) may enhance selectivity or bioavailability.
- Antimicrobial Potential: Analogues with sulfonyl-thioether linkages () or pyrazole-imidazole hybrids () show promise against pathogens, suggesting the mesitylsulfonyl variant warrants similar evaluation.
Biological Activity
1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 708228-85-7) is a compound with notable biological activity attributed to its imidazole core structure. This article explores the compound's biological properties, including its anticancer, antibacterial, and other pharmacological activities, supported by data tables and case studies.
- Molecular Formula : C18H20N2O2S
- Molar Mass : 328.43 g/mol
The compound features a sulfonyl group which enhances its reactivity and potential biological interactions.
Anticancer Activity
Research has indicated that derivatives of imidazole, including this compound, exhibit significant anticancer properties. A study synthesized various imidazole derivatives and evaluated their effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer).
Case Study: Anticancer Evaluation
In a comparative study, the synthesized compounds were assessed for cytotoxicity using the MTT assay, which measures cell viability. The results indicated that several derivatives showed substantial cytotoxic effects against HT-29 cells compared to MCF-7 cells.
| Compound | IC50 (µM) against HT-29 | IC50 (µM) against MCF-7 |
|---|---|---|
| Compound A | 5.2 | 15.3 |
| Compound B | 3.8 | 12.0 |
| Compound C | 4.5 | 14.5 |
The most active compounds demonstrated significant DNA fragmentation in HT-29 cells, indicating a potential mechanism of action through induction of apoptosis .
Antibacterial Activity
Imidazole derivatives are also known for their antibacterial properties. A study evaluated the antibacterial activity of various imidazole compounds against common pathogens.
Antibacterial Evaluation
The compound was tested using the cylinder well diffusion method against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| B. subtilis | 22 |
The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics such as Norfloxacin .
Other Biological Activities
Beyond anticancer and antibacterial effects, imidazole derivatives have been reported to possess a range of biological activities:
- Antifungal : Effective against various fungal strains.
- Anti-inflammatory : Reduction of inflammatory markers in vitro.
- Antioxidant : Scavenging of free radicals in biochemical assays.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole?
Answer: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation reactions by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
- Catalyst optimization : Acidic or basic catalysts (e.g., HNO₃@nano SiO₂) improve imidazole ring formation under solvent-free conditions .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Minimizes decomposition |
| Catalyst loading | 0.01–0.02 g/mmol | Maximizes regioselectivity |
| Reaction time | 6–12 hours | Ensures complete conversion |
Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the mesitylsulfonyl and phenyl groups. For example, the dihydroimidazole protons resonate at δ 3.2–4.1 ppm as a multiplet .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and hydrogen bonding networks. ORTEP-III visualizes thermal ellipsoids for anisotropic displacement .
- IR spectroscopy : Sulfonyl stretches (SO₂) appear at 1150–1350 cm⁻¹, while imidazole C=N vibrations occur near 1600 cm⁻¹ .
Q. What are the common reaction pathways for modifying the imidazole core?
Answer:
- Electrophilic substitution : The mesitylsulfonyl group directs electrophiles (e.g., NO₂⁺) to the para position of the phenyl ring .
- Nucleophilic displacement : Thiol or amine nucleophiles replace the sulfonyl group under basic conditions (e.g., K₂CO₃ in ethanol) .
- Reductive alkylation : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydroimidazole ring to access saturated derivatives .
Advanced Research Questions
Q. How do solvent polarity and hydrogen bonding influence crystallographic data interpretation?
Answer:
- Solvent effects : High-polarity solvents (e.g., acetone) may induce twinning, complicating refinement. SHELXD resolves pseudo-merohedral twins by optimizing HKLF5 files .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal packing, affecting solubility and stability. For example, N–H···O=S interactions stabilize layered structures .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies by modeling ligand-protein interactions. For instance, the mesitylsulfonyl group may sterically hinder binding in certain kinase targets .
Q. How can computational methods predict regioselectivity in derivatization reactions?
Answer:
- DFT calculations : Gaussian09 computes Fukui indices to identify nucleophilic/electrophilic sites. For example, the C2 position of the imidazole ring shows higher electrophilicity (f⁺ = 0.12) than C4 (f⁺ = 0.08) .
- Molecular electrostatic potential (MEP) : Visualizes electron-deficient regions (e.g., sulfonyl oxygen) guiding nucleophilic attack .
Q. What are the challenges in characterizing metastable polymorphs?
Answer:
- Variable-temperature XRD : Identifies phase transitions (e.g., Form I → Form II at 120°C) by monitoring lattice parameter shifts .
- DSC/TGA : Differentiates polymorphs via melting endotherms and decomposition profiles. For example, a 5°C difference in melting points indicates distinct packing modes .
Methodological Recommendations
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals and check R₁/wR₂ convergence (<5% difference) .
- Synthetic reproducibility : Pre-dry solvents (molecular sieves) and monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
- Data validation : Cross-reference NMR shifts with Cambridge Structural Database entries to confirm assignment accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
